molecular formula C26H26FN3O5 B12161927 3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B12161927
M. Wt: 479.5 g/mol
InChI Key: WVGCYWRVGIJKOG-UHFFFAOYSA-N
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Description

3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a benzoxazole ring, a piperidine moiety, and a benzazepine core, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps:

    Formation of the Benzoxazole Ring: The initial step involves the synthesis of the 6-fluoro-1,2-benzoxazole ring. This can be achieved through the cyclization of 2-amino-4-fluorophenol with a suitable carboxylic acid derivative under acidic conditions.

    Piperidine Derivative Synthesis: The next step is the preparation of the piperidine derivative. This involves the reaction of the benzoxazole compound with piperidine in the presence of a base such as sodium hydride.

    Coupling Reaction: The final step involves coupling the piperidine derivative with the benzazepine core. This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time are carefully controlled.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

    Quality Control: Analytical methods like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy are used to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzazepine core, converting it to a hydroxyl group.

    Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents such as NBS (N-Bromosuccinimide) can be used for bromination reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxylated benzazepine derivatives.

    Substitution: Halogenated benzoxazole derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors.

Medicine

The compound shows promise in medicinal chemistry, particularly in the development of new drugs for neurological and psychiatric disorders due to its structural similarity to known therapeutic agents.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets. These targets may include neurotransmitter receptors, ion channels, or enzymes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Paliperidone: A known antipsychotic with a similar benzoxazole-piperidine structure.

    Risperidone: Another antipsychotic that shares structural similarities with the compound.

Uniqueness

What sets 3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one apart is its unique combination of a benzoxazole ring, a piperidine moiety, and a benzazepine core. This combination provides a distinct pharmacological profile, making it a valuable candidate for further research and development.

This compound’s unique structure and potential applications make it a fascinating subject for ongoing scientific investigation

Properties

Molecular Formula

C26H26FN3O5

Molecular Weight

479.5 g/mol

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]-7,8-dimethoxy-1H-3-benzazepin-2-one

InChI

InChI=1S/C26H26FN3O5/c1-33-22-11-17-7-10-30(24(31)13-18(17)12-23(22)34-2)15-25(32)29-8-5-16(6-9-29)26-20-4-3-19(27)14-21(20)35-28-26/h3-4,7,10-12,14,16H,5-6,8-9,13,15H2,1-2H3

InChI Key

WVGCYWRVGIJKOG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)OC

Origin of Product

United States

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